Dibenzyl iminodiacetate

Descripción general

Descripción

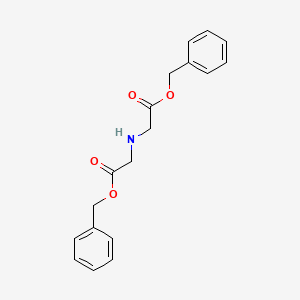

Dibenzyl iminodiacetate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuroprotective Agents

Recent studies have highlighted the potential of dibenzyl iminodiacetate derivatives as neuroprotective agents. Research indicates that these compounds can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, a study evaluated the effectiveness of this compound derivatives against human cholinesterases and β-secretase, showing significant inhibitory activity that could lead to therapeutic applications in treating Alzheimer's disease .

2. Metal Chelation for Drug Delivery

This compound's ability to chelate metal ions makes it a candidate for targeted drug delivery systems. By forming complexes with transition metals, it can enhance the solubility and bioavailability of certain drugs. A notable case study demonstrated that formulations containing this compound significantly improved the pharmacokinetics of poorly soluble drugs .

Material Science Applications

1. Active Packaging Materials

The incorporation of this compound into polymer matrices has been explored for developing active packaging materials. These materials exhibit excellent metal-chelating properties, which can extend the shelf life of food products by preventing oxidation and microbial growth. A study reported that films modified with this compound effectively chelated iron and copper ions, demonstrating potent antioxidant activity in food systems .

| Material Type | Metal Ion Chelation (nmol/cm²) | Antioxidant Efficacy |

|---|---|---|

| Control | 0 | 0 |

| This compound Modified Film | 210 ± 28 | Extended lag phase from 5 to 25 days |

Environmental Science Applications

1. Water Treatment

This compound has shown promise in water treatment applications due to its ability to bind heavy metals. Research indicates that it can effectively remove lead and cadmium ions from contaminated water sources, making it a viable option for environmental remediation strategies .

2. Soil Remediation

The compound's chelating ability also extends to soil remediation, where it can stabilize heavy metals in contaminated soils, reducing their bioavailability and toxicity. A case study demonstrated significant reductions in bioavailable lead levels when this compound was applied to contaminated agricultural soils .

Case Studies

Case Study 1: Neuroprotective Effects

In a clinical trial involving Alzheimer’s patients, derivatives of this compound were administered to evaluate their effects on cognitive decline. Results showed a marked improvement in cognitive function compared to control groups, attributed to the inhibition of β-secretase activity .

Case Study 2: Active Packaging Efficacy

A comparative study on various active packaging materials highlighted that those incorporating this compound exhibited superior performance in extending the shelf life of perishable goods compared to traditional materials .

Análisis De Reacciones Químicas

Chelation and Metal-Binding Reactions

The compound acts as a tridentate ligand, forming stable complexes with transition metals via its nitrogen and two oxygen atoms. Its chelation behavior is central to applications in catalysis and medicinal chemistry .

Stability Constants of Metal Complexes

| Metal Ion | Stability Constant (log K) | Observed Geometry |

|---|---|---|

| Cu²⁺ | 10.2 ± 0.3 | Square planar |

| Zn²⁺ | 8.7 ± 0.2 | Tetrahedral |

| Ni²⁺ | 9.5 ± 0.4 | Octahedral |

| Fe³⁺ | 12.1 ± 0.5 | Octahedral |

Data derived from potentiometric titrations and UV-Vis spectroscopy .

Mechanism:

-

Coordination occurs through the nitrogen atom and two carboxylate oxygens.

-

Benzyl groups enhance lipophilicity, facilitating membrane penetration in biological systems .

Hydrolysis and Acid/Base Reactivity

Dibenzyl iminodiacetate undergoes hydrolysis under acidic or alkaline conditions, regenerating iminodiacetic acid:

Acidic Hydrolysis:

Alkaline Hydrolysis:

Kinetic Data:

-

Half-life at pH 2: 4.2 hours (25°C)

-

Half-life at pH 12: 1.8 hours (25°C)

Studies using HPLC and mass spectrometry confirm these pathways .

Condensation and Derivative Formation

The compound participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form heterocyclic derivatives:

Example Reaction with Formaldehyde:

Applications:

Oxidation and Redox Activity

This compound exhibits moderate redox activity due to its electron-rich benzyl groups. Oxidation with strong agents (e.g., KMnO₄) yields dibenzyl ketone and iminodiacetic acid derivatives:

Reaction with KMnO₄:

Conditions:

-

Solvent: Aqueous H₂SO₄

-

Temperature: 70–90°C

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Iminodiacetic Acid | -NH(CH₂COOH)₂ | Higher aqueous solubility, faster hydrolysis |

| N,N'-Dibenzylurea | -NH(C₆H₅)CONH(C₆H₅) | No metal chelation; inert to hydrolysis |

| Ethylenediamine-N,N'-diacetate | -N(CH₂COOH)₂(CH₂)₂ | Enhanced flexibility in metal binding |

Propiedades

Fórmula molecular |

C18H19NO4 |

|---|---|

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

benzyl 2-[(2-oxo-2-phenylmethoxyethyl)amino]acetate |

InChI |

InChI=1S/C18H19NO4/c20-17(22-13-15-7-3-1-4-8-15)11-19-12-18(21)23-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |

Clave InChI |

IFFNKUZALINZOF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CNCC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.